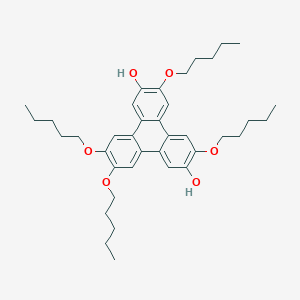

3,6,10,11-Tetrakis(pentyloxy)triphenylene-2,7-diol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of triphenylene derivatives often involves oxidative coupling, Ullmann coupling, and other specific reactions tailored to introduce various substituents at the periphery of the triphenylene core. For instance, the synthesis of similar triphenylene compounds has been improved to provide a wide temperature stable enantiotopic Colh columnar liquid crystal phase through oxidative coupling and esterification processes (Boden, Bushby, Liu, & Lozman, 2001). Another method involves Suzuki coupling followed by cyclization to introduce pentyloxy groups, showcasing the versatility in synthetic approaches for such complex molecules (Kumar & Naidu, 2002).

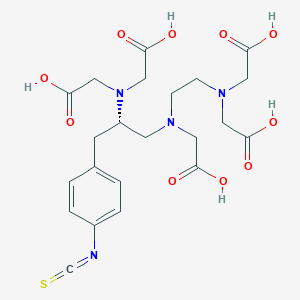

Molecular Structure Analysis

The molecular structure of triphenylene derivatives is characterized by a central aromatic triphenylene core substituted with various functional groups. These modifications significantly influence the mesomorphic properties and stability of the compounds. The introduction of pentyloxy groups, for example, is known to stabilize the columnar liquid crystal phase over a wide temperature range, indicating the importance of molecular structure in determining the physical properties of these materials (Wu, Zhang, Pu, & Wang, 2014).

Chemical Reactions and Properties

Triphenylene derivatives undergo various chemical reactions, including esterification and nucleophilic aromatic substitution, allowing for the introduction of diverse substituents. These reactions not only modify the molecular structure but also tailor the chemical and physical properties of the compounds for specific applications. The chemical reactivity of these compounds is crucial for the synthesis of liquid crystal materials with desired properties (Zelcer et al., 2013).

Physical Properties Analysis

The physical properties of triphenylene derivatives, such as their mesomorphic behavior, are profoundly influenced by the specific substituents and their arrangement around the triphenylene core. These compounds typically exhibit columnar mesophases, which are essential for their application in optoelectronic devices due to their high charge carrier mobility and unique optical properties. Studies have shown that specific triphenylene derivatives form hexagonal columnar phases, which are indicative of their potential in materials science (Feng et al., 2019).

Chemical Properties Analysis

The chemical properties, such as photoconductivity and charge carrier mobility, make triphenylene derivatives attractive for optoelectronic applications. The structural modifications, such as the introduction of pentyloxy groups, play a crucial role in enhancing these properties. The ability of these compounds to form stable liquid crystal phases contributes to their unique chemical properties, which are exploited in the development of advanced materials for electronic devices (Zhang et al., 2018).

Wissenschaftliche Forschungsanwendungen

Liquid Crystal Properties : This compound exhibits stable and more ordered phases at ambient temperature, making it an important material in the study of triphenylene liquid crystals (Cammidge & Gopee, 2001).

Self-Assembly in Oligomers : It has been used in the synthesis of asymmetric ABC coil-coil-disk triblock oligomers, leading to confined discotic liquid crystalline self-assembly (Cui et al., 2005).

Optoelectronic Applications : The material demonstrates remarkable photoconductivity and high charge carrier mobility, indicating its potential in optoelectronic devices (Feng et al., 2019).

Chemical and Biological Research : A compound containing two triphenylene cores linked by crown ether, based on this molecule, shows promise for chemical and biological applications (Zhang et al., 2011).

Film Alignment : It can be aligned homeotropically on large scale films on single substrates, which is significant for materials science and engineering (Wang et al., 2010).

Supramolecular Systems : Functionalized triphenylene discotic dimers derived from this compound can create new synthetic supramolecular systems for device applications (Kumar et al., 1999).

Electron Beam Resist : A derivative of this molecule acts as an electron beam resist with high resolution and dry-etch durability, useful in nanolithography (Tada et al., 2000).

Polysiloxane Applications : Side chain discotic polysiloxanes with a triphenylene moiety derived from this compound have potential in optoelectronic devices due to their columnar planar alignment (Makowski et al., 2015).

Eigenschaften

IUPAC Name |

3,6,10,11-tetrapentoxytriphenylene-2,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H52O6/c1-5-9-13-17-41-35-23-29-27(21-33(35)39)31-25-37(43-19-15-11-7-3)38(44-20-16-12-8-4)26-32(31)28-22-34(40)36(24-30(28)29)42-18-14-10-6-2/h21-26,39-40H,5-20H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRXLJTWVCLAAJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCC)OCCCCC)O)OCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H52O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20435537 | |

| Record name | 3,6,10,11-Tetrakis(pentyloxy)triphenylene-2,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

604.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6,10,11-Tetrakis(pentyloxy)triphenylene-2,7-diol | |

CAS RN |

102737-76-8 | |

| Record name | 3,6,10,11-Tetrakis(pentyloxy)triphenylene-2,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Acetyl-6-azabicyclo[3.2.1]octan-4-one](/img/structure/B9573.png)